Enhanced Lipophilicity and MDM2 Binding Pocket Complementarity of the 5-Bromo Substituent
The 5-bromo substituent in 5-bromo-3-hydroxyisoindolin-1-one provides a calculated logP (XLogP3-AA) of 0.9, which is significantly higher than that of the unsubstituted 3-hydroxyisoindolin-1-one scaffold [1]. This enhanced lipophilicity is crucial for efficient occupancy of the hydrophobic cleft on the surface of the MDM2 protein, a validated cancer target [2]. While direct comparative IC50 data for this exact compound is not available in public repositories, the class of isoindolin-1-one derivatives is well-established as MDM2-p53 interaction inhibitors, and the bromine atom is expected to increase binding affinity through hydrophobic contacts and potential halogen bonding, consistent with SAR trends observed in related series [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | Unsubstituted 3-hydroxyisoindolin-1-one scaffold (estimated cLogP < 0.5) |
| Quantified Difference | At least +0.4 log units |
| Conditions | Computational prediction (PubChem XLogP3 model) |
Why This Matters
The increased lipophilicity directly correlates with improved passive membrane permeability and stronger van der Waals interactions within hydrophobic protein binding sites, making the 5-bromo derivative a more potent starting point for medicinal chemistry optimization compared to its unsubstituted counterpart.
- [1] PubChem. (2026). 5-Bromo-3-hydroxyisoindolin-1-one. PubChem Compound Summary. Retrieved April 20, 2026. View Source
- [2] Patent Application US20140194486A1. (2014). Therapeutic agents. Justia Patents. View Source
